Zinc arsenate

Übersicht

Beschreibung

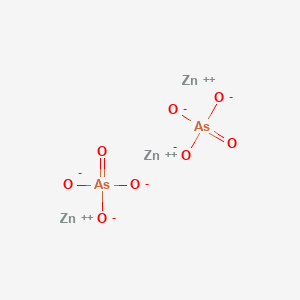

Zinc arsenate, commonly denoted as Zn3(AsO4)2, is an inorganic compound that belongs to the class of arsenates. This compound, typically encountered as a colorless, crystalline solid, is composed of zinc, arsenic, and oxygen atoms. This compound is known for its low solubility in water but is soluble in strong acids and alkalis. Historically, it has been used as a wood preservative and pesticide due to its biocidal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc arsenate is usually synthesized via the reaction of zinc oxide (ZnO) with arsenic acid (H3AsO4). The reaction proceeds as follows: [ 3ZnO + 2H3AsO4 \rightarrow Zn3(AsO4)2 + 3H2O ] This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, this compound can be produced by adding zinc sulfate to an arsenic-bearing solution under specific conditions. For instance, a molar ratio of Zn/As = 1, pH of 6.5, temperature of 80°C, and stirring velocity of 500 rpm are maintained to achieve a high precipitation efficiency .

Analyse Chemischer Reaktionen

Formation

Zinc arsenate can be synthesized through the reaction of zinc with arsenic :

Reactions with Hydrogen Sulfide

In a slightly acidic solution, the addition of hydrogen sulfide () to arsenic ions () leads to the formation of yellow arsenic sulfide ():

This precipitate is soluble in concentrated nitric acid () or in ammoniacal hydrogen peroxide (), but insoluble in dilute, non-oxidizing acids like hydrochloric acid () .

Reactions with Silver Ion

Silver ions () precipitate yellow silver arsenite from neutral or slightly basic solutions :

The precipitate is insoluble in water but soluble in aqueous ammonia and acids .

Oxidation Reactions

Oxidizing agents can convert arsenites (+3 oxidation state) to arsenates (+5 oxidation state) in alkaline or neutral solutions :

6.1. Sorption and Precipitation

-

Arsenate fixation occurs through the precipitation of meta-arsenate complexes .

-

Zinc promotes arsenic fixation; formulations containing zinc minimize arsenic leaching .

-

Zinc precipitates the majority of arsenic when ammonia evaporates from the solution, leading to the formation of this compound complexes like .

6.2. Interactions with Goethite

-

The interaction of zinc and arsenate can lead to the formation of adamite-like precipitates on goethite surfaces .

-

The amount of surface area influences the precipitation of zinc-arsenate solid phases .

6.3. Influence of Zinc on Arsenite Oxidation

-

Zinc can suppress arsenite oxidation in systems containing manganese oxide .

-

The presence of zinc can interfere with electron-transfer reactions, reducing the oxidation rate of arsenite .

Solid-State Reactions

The reaction between zinc and arsenic in powder form has been studied at high pressures (20-40 kbar) and temperatures (150-400°C) . The rate of combination reaction with zinc and arsenic at the interface between the product layer and arsenic is not faster than that of the diffusion of zinc through the product layer, because of the existence of many vacancies is the product layer .

Zinc Arsenide

Zinc arsenide () is a binary compound of zinc and arsenic, forming gray tetragonal crystals . It can be prepared by direct reaction of zinc and arsenic :

Solubility

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide and Herbicide Use

Zinc arsenate has historically been used as a pesticide and herbicide due to its effectiveness in controlling pests and weeds. Its application is particularly noted in the treatment of crops like barley, where it has been studied for its additive toxicity effects when combined with other contaminants such as zinc .

Impact on Plant Growth

Research indicates that this compound can influence plant growth negatively when present in soil environments contaminated with arsenic. A study on barley revealed that the mixture of zinc and arsenic had an additive effect on root elongation, suggesting that the presence of both elements can exacerbate toxicity in plants .

Environmental Remediation

Contaminated Site Management

this compound is often found in contaminated sites, particularly those affected by mining activities. It is crucial for environmental scientists to understand its behavior in soil and water systems to develop effective remediation strategies. The presence of zinc can mitigate some toxic effects of arsenic, making it a focus for studies on soil health restoration .

Risk Assessment Models

Studies have suggested that current risk assessment models may underestimate the toxicity of zinc-arsenic mixtures in contaminated environments. Understanding the interactions between these elements is essential for accurate environmental risk assessments .

Health Research

Mitigating Arsenic Toxicity

Recent research has highlighted the potential of zinc supplementation to alleviate the adverse health effects associated with arsenic exposure. For example, studies have shown that zinc can reduce renal toxicity caused by arsenic in aquatic organisms like common carp, indicating a protective role against heavy metal poisoning .

Public Health Implications

With millions exposed to arsenic through contaminated drinking water, particularly in areas with historical mining activities, understanding the protective effects of zinc could lead to public health interventions aimed at reducing arsenic-related health issues such as cancer and cardiovascular diseases .

Case Studies

Case Study: Barley Growth under Contaminated Conditions

In a controlled study examining barley growth under varying concentrations of zinc and arsenate, researchers found that root elongation was significantly inhibited when both contaminants were present. This study underscores the importance of understanding chemical interactions in agricultural settings where soil contamination is prevalent .

Case Study: Zinc Supplementation in Aquatic Species

A study focused on common carp demonstrated that co-administration of zinc alongside arsenic not only improved renal function but also reduced oxidative stress markers. This suggests that zinc could be utilized as a therapeutic agent in aquaculture to combat heavy metal toxicity .

Wirkmechanismus

The mechanism by which zinc arsenate exerts its effects involves its interaction with biological molecules. Zinc, an essential element, acts as a cofactor for numerous enzymes, while arsenic can interfere with cellular processes. The compound’s biocidal properties are attributed to its ability to disrupt cellular functions in microorganisms, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Zinc Arsenide (Zn3As2): A binary compound of zinc and arsenic, known for its semiconductor properties.

Zinc Phosphide (Zn3P2): Similar in structure to zinc arsenide, used as a rodenticide.

Cadmium Arsenide (Cd3As2): Shares structural similarities with zinc arsenide and is also a semiconductor.

Uniqueness of Zinc Arsenate: this compound is unique due to its specific applications in biocidal treatments and industrial processes. Its ability to act as a precursor to other this compound compounds and its role in cobalt purification highlight its distinct properties and uses .

Biologische Aktivität

Zinc arsenate, a compound formed by the combination of zinc and arsenic, has garnered attention for its biological activity and potential health impacts. This article delves into the biological effects of this compound, focusing on its interactions with biological systems, particularly in the context of developmental biology and toxicology.

This compound exists in multiple forms, primarily as a white powder or crystalline solid. It is often used in wood preservation and as a pesticide. Understanding its chemical properties is crucial for evaluating its biological activity.

Biological Mechanisms

Zinc plays a vital role in numerous biological processes, including enzyme function, immune response, and cellular signaling. Conversely, arsenic is a well-known toxicant that can disrupt cellular functions and lead to various health issues. The interaction between zinc and arsenic can modulate these effects.

1. Zinc Deficiency and Arsenic Exposure

Research indicates that zinc deficiency can exacerbate the toxic effects of arsenic exposure. A study using zebrafish embryos demonstrated that parental zinc deficiency sensitizes developing embryos to low-level arsenic exposure, leading to significant declines in physical activity and alterations in gene expression related to stress response and insulin production .

| Parameter | Zinc Adequate | Zinc Deficient | Zinc Deficient + Arsenic |

|---|---|---|---|

| Physical Activity (Decline %) | 0% | 20% | 40% |

| Gene Expression Changes | Minimal | Moderate | Significant |

2. Apoptosis and Cellular Response

Zinc has been shown to protect against arsenic-induced apoptosis in neuronal cell lines. A study reported that zinc can mitigate the apoptotic effects induced by arsenic exposure, suggesting a protective role against oxidative stress . This finding highlights the potential for zinc to counteract some of the harmful effects associated with arsenic toxicity.

Case Study 1: Developmental Toxicology

A significant body of research has focused on the developmental impacts of zinc deficiency combined with arsenic exposure. In one study, pregnant rats exposed to arsenic showed impaired embryonic development. Supplementation with zinc was found to modulate these effects, indicating that adequate zinc levels may be crucial during pregnancy to protect against arsenic's teratogenic effects .

Case Study 2: Environmental Impact

The leaching of zinc and arsenic from contaminated sites has raised environmental concerns. A study examined the biological leaching of these metals from synthetic minerals using fungal species like Aspergillus niger. This research demonstrated that biological processes could mobilize these metals, potentially leading to increased bioavailability and toxicity in surrounding ecosystems .

Research Findings

- Gene Regulation : Zinc deficiency alters the expression of genes involved in oxidative stress response, such as nrf2 and zip1, which are critical for maintaining cellular homeostasis during metal exposure .

- Long-term Health Risks : Chronic exposure to low levels of arsenic, particularly in populations with concurrent zinc deficiency, may increase the risk for developing chronic diseases such as diabetes due to impaired insulin signaling pathways .

Eigenschaften

IUPAC Name |

trizinc;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPLFWXEXNIJU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3(AsO4)2, As2O8Zn3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894931 | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline] | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

3.31 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ortho-arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ORTHOARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ95O9Z4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.